molecular formula C18H29N3O3S B11111184 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide

Cat. No.: B11111184
M. Wt: 367.5 g/mol
InChI Key: CGDOSIPBYIWYLR-UHFFFAOYSA-N
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Description

4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a carbonyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamides, such as:

Uniqueness

What sets 4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H29N3O3S

Molecular Weight

367.5 g/mol

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H29N3O3S/c1-4-10-21(11-5-2)25(23,24)17-8-6-16(7-9-17)18(22)20-14-12-19(3)13-15-20/h6-9H,4-5,10-15H2,1-3H3

InChI Key

CGDOSIPBYIWYLR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

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